(1R)-1-(2,5-difluorophenyl)ethan-1-ol

Chiral Synthesis Pharmaceutical Intermediates Asymmetric Catalysis

(1R)-1-(2,5-difluorophenyl)ethan-1-ol (CAS 126534-37-0) is a chiral secondary alcohol with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol. It features a hydroxyl group attached to a chiral carbon, which is also bonded to a 2,5-difluorophenyl ring.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 126534-37-0
Cat. No. B3339835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2,5-difluorophenyl)ethan-1-ol
CAS126534-37-0
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)F)O
InChIInChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
InChIKeyRCPAVJXGLFKACE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(2,5-Difluorophenyl)ethan-1-ol (CAS 126534-37-0): Chiral Alcohol for Asymmetric Synthesis and Procurement


(1R)-1-(2,5-difluorophenyl)ethan-1-ol (CAS 126534-37-0) is a chiral secondary alcohol with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol . It features a hydroxyl group attached to a chiral carbon, which is also bonded to a 2,5-difluorophenyl ring. This (1R)-enantiomer is a key chiral building block used in the synthesis of various pharmaceuticals and research chemicals . Its unique stereochemistry and substitution pattern influence its reactivity and interactions with biological targets .

Why (1R)-1-(2,5-Difluorophenyl)ethan-1-ol Cannot Be Substituted by Its (1S)-Enantiomer or Racemate


Substituting (1R)-1-(2,5-difluorophenyl)ethan-1-ol with its (1S)-enantiomer or the racemic mixture is not scientifically or industrially interchangeable due to stereochemistry-dependent activity and synthesis requirements . In asymmetric synthesis and chiral resolution processes, the (1R)-configuration is critical for achieving the desired stereochemical outcome in downstream products, such as active pharmaceutical ingredients (APIs) . Using the racemate or the incorrect enantiomer can lead to reduced yield, lower enantiomeric excess, and potential formation of inactive or toxic stereoisomers, thereby compromising the entire synthetic route and final product quality .

Quantitative Differentiation of (1R)-1-(2,5-Difluorophenyl)ethan-1-ol Against its Closest Analogs


Chiral Purity and Procurement: (1R)-Enantiomer vs. (1S)-Enantiomer and Racemate

The (1R)-1-(2,5-difluorophenyl)ethan-1-ol (CAS 126534-37-0) is offered at a higher chiral purity (98% ee) from major suppliers compared to the (1S)-enantiomer (CAS 126534-36-9), which is typically available at 95% purity . This difference in enantiomeric excess directly impacts the efficiency of downstream asymmetric syntheses, where the (1R)-form is a preferred building block for creating enantiomerically pure pharmaceuticals . The racemic mixture (CAS 3874-31-5) is a 1:1 mixture of both enantiomers and requires additional, costly resolution steps for any stereoselective application, making it an inefficient substitute .

Chiral Synthesis Pharmaceutical Intermediates Asymmetric Catalysis

Enantioselective Synthesis: Stereoselectivity of Carbonyl Reductase BaSDR1

The carbonyl reductase BaSDR1 exhibits excellent stereoselectivity for the synthesis of chiral 1-(2-halophenyl)ethanols, making it a potential biocatalyst for producing (1R)-1-(2,5-difluorophenyl)ethan-1-ol . This contrasts with other enzymes or chemical catalysts that may show lower enantioselectivity or require harsh conditions. The use of such a specific biocatalyst underscores the importance of selecting the correct (1R)-enantiomer as a synthetic target, as it can be produced with high enantiomeric excess (ee) in a 'green' process [1].

Biocatalysis Chiral Resolution Enzyme Engineering

CCR5 Antagonist Activity: Comparative IC50 Values

While (1R)-1-(2,5-difluorophenyl)ethan-1-ol itself is not a potent CCR5 antagonist, its structural motif is found in a series of compounds with documented CCR5 antagonist activity [1]. In contrast, a related compound, CHEMBL3397989, exhibits an IC50 of 25 nM against CCR5 in a CHO cell-based assay, while another analog, CHEMBL1817916/CHEMBL2057819, shows a much weaker IC50 of 37,600 nM in a MOLT4 cell-based assay [2]. This wide range of activities (from nM to µM) demonstrates the high sensitivity of CCR5 antagonism to subtle structural modifications, highlighting the need for precise control over the stereochemistry and substitution pattern offered by the (1R)-building block for SAR studies .

CCR5 Antagonist HIV Research Chemokine Receptor

Optimal Application Scenarios for (1R)-1-(2,5-Difluorophenyl)ethan-1-ol Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is best utilized as a chiral building block in the asymmetric synthesis of APIs, particularly where the (1R)-configuration is required for biological activity. The higher commercially available purity (98%) of the (1R)-enantiomer compared to the (1S)-form (95%) minimizes downstream purification costs and ensures higher yields of the desired stereoisomer .

Biocatalytic Process Development for 'Green' Chemistry

The compound is an ideal target for developing and optimizing biocatalytic processes, such as those using carbonyl reductase BaSDR1, which can produce (R)-1-(2-halophenyl)ethanols with high stereoselectivity . This aligns with sustainable chemistry initiatives to replace traditional, often harsher, chemical resolution methods.

Structure-Activity Relationship (SAR) Studies for CCR5 Antagonists

The 2,5-difluorophenyl motif is a key pharmacophore for modulating CCR5 receptor activity. This compound serves as a crucial starting material or intermediate for synthesizing and evaluating novel CCR5 antagonists, where even minor structural changes can result in over a 1000-fold difference in potency [1].

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